molecular formula C15H18N4O2 B2757625 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide CAS No. 946302-83-6

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2757625
CAS No.: 946302-83-6
M. Wt: 286.335
InChI Key: FBRJEZRQVCDRPM-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with ethoxy and methyl groups, and an acetamide group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation to introduce the ethoxy and methyl groups.

    Amination: The pyrimidine derivative is then reacted with 4-aminophenylacetic acid under suitable conditions to form the desired amine.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyrimidine ring, along with the acetamide group, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the acetamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-4-21-15-9-14(16-10(2)17-15)19-13-7-5-12(6-8-13)18-11(3)20/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRJEZRQVCDRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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